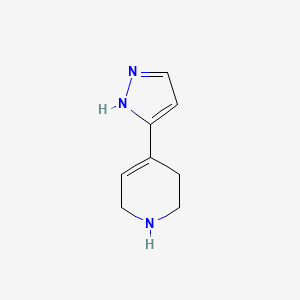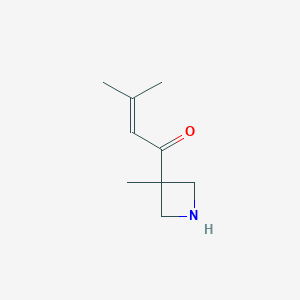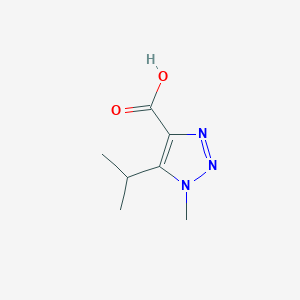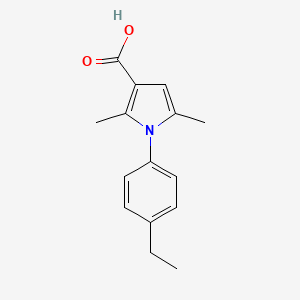
4-Ethyl-2-(pyridin-4-yl)hexan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Ethyl-2-(pyridin-4-yl)hexan-1-amine is an organic compound with the molecular formula C13H22N2 This compound features a pyridine ring substituted at the 4-position with an ethyl group and a hexan-1-amine chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-2-(pyridin-4-yl)hexan-1-amine typically involves the reaction of pyridine derivatives with appropriate alkylating agents. One common method includes the use of Grignard reagents, where the pyridine ring is alkylated at the 4-position. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its primary use in research. large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield and purity.
化学反应分析
Types of Reactions
4-Ethyl-2-(pyridin-4-yl)hexan-1-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Pyridine N-oxides.
Reduction: Piperidine derivatives.
Substitution: Various substituted amines and amides.
科学研究应用
4-Ethyl-2-(pyridin-4-yl)hexan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials and catalysts.
作用机制
The mechanism of action of 4-Ethyl-2-(pyridin-4-yl)hexan-1-amine involves its interaction with various molecular targets. The pyridine ring can engage in π-π stacking interactions, while the amine group can form hydrogen bonds. These interactions can influence biological pathways and molecular recognition processes .
相似化合物的比较
Similar Compounds
1-(4-Pyridyl)ethylamine: Similar structure but lacks the hexan-1-amine chain.
4-(Pyridin-4-yl)thiazol-2-amine: Contains a thiazole ring instead of a hexan-1-amine chain.
N-(pyridin-4-yl)pyridin-4-amine: Features two pyridine rings.
Uniqueness
4-Ethyl-2-(pyridin-4-yl)hexan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hexan-1-amine chain provides additional flexibility and potential for diverse chemical modifications.
属性
分子式 |
C13H22N2 |
|---|---|
分子量 |
206.33 g/mol |
IUPAC 名称 |
4-ethyl-2-pyridin-4-ylhexan-1-amine |
InChI |
InChI=1S/C13H22N2/c1-3-11(4-2)9-13(10-14)12-5-7-15-8-6-12/h5-8,11,13H,3-4,9-10,14H2,1-2H3 |
InChI 键 |
HGAYQUMFAWUKKL-UHFFFAOYSA-N |
规范 SMILES |
CCC(CC)CC(CN)C1=CC=NC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



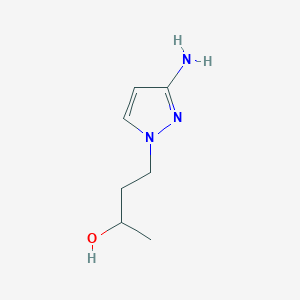

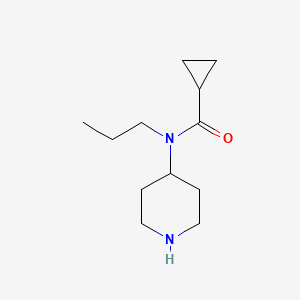
![Benzyl 3-formylbicyclo[2.2.1]hept-5-en-2-ylcarbamate](/img/structure/B13162723.png)
![N-[3-(2-methylpiperidin-1-yl)propyl]-1H-imidazole-1-carboxamide](/img/structure/B13162724.png)
![(2S)-3-Phenyl-2-[(4,4,4-trifluoro-3-oxobut-1-en-1-yl)amino]propanoic acid](/img/structure/B13162729.png)

![2-{2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl}benzaldehyde](/img/structure/B13162743.png)
